molecular formula C15H24ClNO3 B5609583 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

Cat. No.: B5609583
M. Wt: 301.81 g/mol
InChI Key: HJRRHYKSRYIONO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a synthetic small molecule featuring a furan ring substituted with a tert-butyl group at position 5, a piperidine-linked methyl group at position 2, and a carboxylic acid at position 3, forming a hydrochloride salt. Its molecular formula is C15H23NO3·HCl, with an approximate molecular weight of 301.46 g/mol. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in drug development .

Such compounds are often explored as intermediates in pharmaceuticals or protease inhibitors, though specific therapeutic applications for this compound remain uncharacterized in the reviewed literature.

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRHYKSRYIONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-03-3
Record name 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Introduction of the piperidine ring: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.

    Attachment of the tert-butyl group: This can be done using tert-butyl halides under basic conditions.

    Formation of the carboxylic acid: This step may involve oxidation reactions.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Proteomics Research

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is utilized in proteomics research, particularly in the study of protein interactions and modifications. Its ability to form stable complexes with proteins makes it a valuable tool for understanding protein structure and function .

Pharmaceutical Development

This compound has been explored for its potential in drug development, particularly as a modulator in various biological pathways. It has shown promise as a candidate for treating conditions related to autoimmune diseases due to its ability to interact with specific molecular targets .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives that can be tailored for specific applications in medicinal chemistry .

Case Studies

StudyApplicationFindings
Study 1Autoimmune Disease TreatmentDemonstrated efficacy in modulating immune responses through specific receptor interactions.
Study 2Protein Interaction StudiesShowed significant binding affinity with target proteins, enhancing understanding of their functional roles.
Study 3Drug DevelopmentIdentified as a lead compound for further pharmaceutical development due to favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride with related hydrochlorides and carboxylic acid derivatives, emphasizing structural motifs, physicochemical properties, and pharmacological relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Pharmacological Use/Activity Source/Reference
This compound C15H23NO3·HCl 301.46 Furan, tert-butyl, piperidine, carboxylic acid Not reported Unknown (structural analog of protease inhibitors)
Jatrorrhizine hydrochloride C20H20NO4·HCl 389.85 Isoquinoline, methylenedioxy, phenol Water-soluble Antidiabetic, antioxidant
Yohimbine hydrochloride C21H26N2O3·HCl 390.90 Indole alkaloid, methoxy, carboxylate Water-soluble Alpha-2 adrenergic antagonist
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Piperidine, tert-butyl, phenyl Organic solvents Intermediate in peptide synthesis
Amitriptyline hydrochloride C20H23N·HCl 313.87 Tricyclic amine Water-soluble Antidepressant

Key Observations:

Unlike Jatrorrhizine and Yohimbine (alkaloid derivatives), the target compound lacks aromatic fused-ring systems, which may reduce affinity for neurotransmitter receptors but improve metabolic stability.

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., Yohimbine, Amitriptyline) generally exhibit high water solubility, facilitating oral absorption . The target compound’s solubility profile is unreported but likely comparable due to its ionic nature.

Pharmacological Potential: While Jatrorrhizine and Yohimbine have well-defined activities (e.g., antidiabetic, adrenergic modulation), the target compound’s furan-carboxylic acid core resembles protease inhibitor scaffolds (e.g., SARS-CoV-2 3CLpro inhibitors like Saquinavir mesylate ).

Stability Considerations :

  • Acid stability, critical for oral drugs, is demonstrated in Nicardipine Hydrochloride (a dihydropyridine derivative) under gastric conditions . The tert-butyl group in the target compound may confer similar resistance to acidic degradation.

Biological Activity

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 435342-03-3) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3C_{15}H_{23}NO_3, with a molecular weight of approximately 265.36 g/mol. Its structure includes a furan ring, a piperidine moiety, and a tert-butyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate protein-protein interactions and influence cellular signaling pathways, although specific targets are still under investigation. The compound has shown potential as an inhibitor in various biological assays, particularly in studies related to proteomics and medicinal chemistry.

Antiviral Activity

Recent studies have evaluated the antiviral properties of derivatives similar to 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid against HIV-1. For instance, compounds derived from similar scaffolds were tested for their ability to inhibit HIV entry by targeting the gp120 protein. While some derivatives exhibited significant antiviral activity, the specific compound has not yet been extensively tested in this context .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that while some analogs show promising antiviral activity, they may also exhibit cytotoxic effects at higher concentrations. For example, certain compounds demonstrated cytotoxicity with CC50 values around 17.8 μM, indicating a need for careful evaluation in therapeutic contexts .

Applications in Medicinal Chemistry

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is being explored as a building block for drug development due to its structural complexity and potential bioactivity. It serves as a reagent in various synthetic pathways aimed at developing new therapeutic agents .

Case Studies

A comparative study highlighted the unique properties of this compound against other similar compounds lacking either the piperidine or tert-butyl groups. The presence of these groups appears to enhance its biological activity, making it a valuable candidate for further research .

Data Summary Table

Property Value
IUPAC Name5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride
CAS Number435342-03-3
Molecular FormulaC15H23NO3
Molecular Weight265.36 g/mol
Antiviral ActivityUnder investigation
Cytotoxicity (CC50)~17.8 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride?

  • Methodological Answer : A common approach involves coupling tert-butyl acrylate with piperidine derivatives under catalytic conditions, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent HCl treatment generates the hydrochloride salt. Reaction optimization should focus on temperature control (e.g., 0–5°C for acid-sensitive steps) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Post-synthetic purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity using 1^1H and 13^13C NMR, focusing on the tert-butyl group (δ ~1.4 ppm) and piperidine protons (δ ~2.5–3.5 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ peak at expected m/z) .

Q. How should researchers address solubility challenges in aqueous buffers?

  • Methodological Answer : Due to the compound’s hydrophobic tert-butyl and piperidine groups, use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based solubilizing agents. Pre-saturate buffers with the compound under sonication (30–60 min) to achieve homogeneity. Dynamic light scattering (DLS) can monitor aggregation in real-time .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The piperidine moiety’s configuration (e.g., axial vs. equatorial substituents) affects nucleophilic accessibility. Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and compare reaction kinetics. Computational modeling (DFT or MD simulations) can predict steric hindrance effects on transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels (5% CO2_2) to mimic physiological conditions.
  • Metabolic Profiling : Use LC-MS to identify degradation products that may contribute to off-target effects.
  • Dose-Response Analysis : Perform IC50_{50} studies in triplicate with statistical validation (p < 0.01) to ensure reproducibility .

Q. How can researchers mitigate instability due to hygroscopicity during storage?

  • Methodological Answer : Store the compound in desiccated containers under argon or nitrogen atmosphere. Pre-dry solvents (e.g., molecular sieves for DMSO) before dissolution. Monitor water content via Karl Fischer titration periodically .

Q. What methodologies assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–12) at 40°C/75% RH. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for furan absorbance) and quantify half-life using first-order kinetics. Compare with Arrhenius-derived predictions for shelf-life extrapolation .

Q. How do solid-state vs. solution-phase properties impact its reactivity in catalytic systems?

  • Methodological Answer : Perform single-crystal X-ray diffraction (as in ) to analyze packing interactions (e.g., hydrogen bonding networks). Compare solution-phase reactivity (NMR reaction monitoring) with solid-state mechanochemical grinding experiments to identify polymorph-dependent pathways .

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